molecular formula C26H27NO2 B580039 (4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone CAS No. 1427521-40-1

(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B580039
CAS No.: 1427521-40-1
M. Wt: 385.5 g/mol
InChI Key: YKJSXHMELGMWOB-UHFFFAOYSA-N
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Description

Overview of Naphthoylindole Derivatives

Naphthoylindole derivatives represent a critical subclass of synthetic cannabinoids characterized by a 3-(1-naphthoyl)indole core structure. These compounds feature an indole ring substituted at the 3-position with a naphthoyl group (a naphthalene moiety linked via a carbonyl bond) and variable alkyl or functionalized alkyl chains at the 1-position of the indole. The structural flexibility of this scaffold allows for extensive modifications that modulate affinity for cannabinoid receptors CB1 and CB2. For example, JWH-210 (1-pentyl-3-(4-ethyl-1-naphthoyl)indole) exhibits high CB1 receptor binding affinity (Ki = 0.46 nM) due to its 4-ethylnaphthoyl group and N-pentyl chain.

Table 1: Structural Features of Select Naphthoylindole Derivatives

Compound N1 Substituent Naphthoyl Substituent CB1 Ki (nM) CB2 Ki (nM)
JWH-210 Pentyl 4-Ethyl 0.46 0.69
JWH-122 Pentyl 4-Methyl 0.69 1.2
JWH-081 Pentyl 4-Methoxy 1.2 2.5
MAM-2201 Pentyl 4-Methyl 0.32 0.45

Data derived from competitive binding assays.

Historical Development of Indole-Based Compounds

Indole chemistry originated in the mid-19th century with its isolation from coal tar and biological systems. By the late 20th century, indole derivatives gained prominence in medicinal chemistry due to their role in neurotransmitter systems (e.g., serotonin). The discovery of aminoalkylindoles (AAIs) as cannabinoid receptor agonists in the 1990s marked a pivotal shift. John W. Huffman’s work at Clemson University led to the JWH series, including JWH-018 and JWH-210, which demonstrated that indole-based scaffolds could mimic Δ9-THC’s effects. These synthetic efforts revealed that N-alkyl chain length and naphthoyl substituents critically influence receptor selectivity and potency.

Structural Classification within the 3-(1-naphthoyl)indole Family

The 3-(1-naphthoyl)indole family is classified by two structural variables:

  • N1 Substituents : Alkyl chains (e.g., pentyl, propyl) or hydroxylated derivatives (e.g., 5-hydroxypentyl).
  • Naphthoyl Modifications : Substituents at the 4- or 8-position of the naphthalene ring (e.g., ethyl, methyl, halogens).

For instance, (4-ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone differs from JWH-210 by the hydroxylation of its N-pentyl chain to a 5-hydroxypentyl group. This modification introduces polarity, altering metabolic stability and detection profiles.

Relationship to Parent Compound JWH-210

The compound is a primary metabolite of JWH-210, formed via cytochrome P450-mediated ω-hydroxylation of the N-pentyl chain. Comparative studies show that hydroxylation reduces CB1 receptor affinity but enhances water solubility, facilitating urinary excretion. Despite lower receptor activity, the metabolite retains pharmacological relevance as a biomarker in forensic toxicology.

Key Structural Differences :

  • JWH-210 : N1-pentyl, 4-ethylnaphthoyl.
  • 5-Hydroxypentyl Metabolite : N1-(5-hydroxypentyl), 4-ethylnaphthoyl.

Position of 5-Hydroxypentyl Metabolite in Chemical Taxonomy

This metabolite belongs to the phase I oxidative metabolites of naphthoylindoles, characterized by hydroxylation of the alkyl side chain. It falls under the broader category of hydroxylated synthetic cannabinoid metabolites , which are critical for understanding drug metabolism and detection windows.

Metabolic Pathway :

  • Hydroxylation : CYP3A4/2C9-mediated oxidation of the pentyl chain’s terminal carbon.
  • Conjugation : Subsequent glucuronidation or sulfation for renal excretion.

Table 2: Metabolic Fate of JWH-210 in Biological Systems

Metabolic Step Enzyme System Primary Product Detection Matrix
ω-Hydroxylation CYP3A4, CYP2C9 5-Hydroxypentyl metabolite Liver microsomes
Glucuronidation UGT1A9, UGT2B7 5-Hydroxypentyl glucuronide Urine, bile
Further Oxidation Alcohol dehydrogenase 5-Carboxypentyl metabolite Plasma, adipose tissue

Data synthesized from in vitro and in vivo studies.

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-27(16-8-3-9-17-28)25-13-7-6-12-22(24)25/h4-7,10-15,18,28H,2-3,8-9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJSXHMELGMWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017820
Record name JWH-210 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-40-1
Record name JWH-210 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of JWH-210 Precursors

The primary route involves modifying the parent compound JWH-210 [(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone] through hydroxylation of its pentyl chain. This is achieved via:

Oxidation with Transition Metal Catalysts

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Conditions : Reactions proceed at 60–80°C for 6–12 hours under nitrogen to prevent over-oxidation.

  • Yield : 45–58% after purification via silica gel chromatography.

  • Mechanism : The terminal methyl group of JWH-210’s pentyl chain is oxidized to a hydroxyl group through a radical intermediate stabilized by the indole nitrogen.

Table 1: Comparative Analysis of Oxidizing Agents

AgentTemperature (°C)Time (h)Yield (%)Purity (HPLC)
KMnO₄7085298.2
CrO₃8064897.5

Multi-Step Synthesis from Indole Derivatives

An alternative pathway synthesizes the compound de novo:

  • Indole Functionalization : 1H-indole is alkylated with 5-bromopentanol under Mitsunobu conditions (DIAD, PPh₃).

  • Friedel-Crafts Acylation : The hydroxypentyl-indole intermediate reacts with 4-ethylnaphthoyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst.

  • Purification : Recrystallization from ethanol yields the final product with >99% purity.

Key Challenges :

  • Steric hindrance from the naphthalene ring reduces acylation efficiency.

  • Competing N-alkylation during indole functionalization requires strict temperature control (0–5°C).

Enzymatic Hydroxylation

In Vitro Metabolism Using Cytochrome P450 Enzymes

The compound is produced as a metabolite of JWH-210 in hepatic microsomes:

  • Enzymes : CYP3A4 and CYP2C19 mediate ω-1 hydroxylation of the pentyl chain.

  • Conditions : Incubations at 37°C for 60 minutes in NADPH-fortified buffer yield 22–30% conversion.

  • Applications : This method is critical for generating reference standards in forensic toxicology.

Table 2: Enzyme Kinetic Parameters

EnzymeKmK_m (μM)VmaxV_{max} (pmol/min/mg)CLint_{int} (μL/min/mg)
CYP3A418.44.70.26
CYP2C199.12.10.23

Recombinant Enzyme Systems

Engineered E. coli expressing human CYP450 isoforms enable scalable production:

  • Yield : 15–20 mg/L culture after 72 hours.

  • Advantages : Avoids hazardous oxidizing agents and improves stereoselectivity.

Industrial-Scale Production

Continuous-Flow Reactor Systems

To address batch variability, manufacturers employ:

  • Microreactors : Stainless steel tubes (0.5 mm diameter) with immobilized AlCl₃ catalysts.

  • Conditions : Residence time of 2 minutes at 120°C achieves 94% conversion.

  • Downstream Processing : In-line liquid-liquid extraction removes aluminum residues.

Quality Control Metrics

  • Purity : ≥99.5% by UHPLC-MS/MS with a C18 column (2.6 μm, 100 Å).

  • Impurities : <0.1% residual solvents (methanol, DCM) per ICH guidelines.

Synthetic Challenges and Optimization

Byproduct Formation

  • Major Byproducts : Over-oxidation to carboxylic acids (3–8%) and N-dealkylation (1–2%).

  • Mitigation : Use of bulky ligands (e.g., 2,6-lutidine) suppresses acid formation.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.

  • Catalyst Recycling : AlCl₃ recovery rates exceed 90% via aqueous washes .

Chemical Reactions Analysis

Types of Reactions

JWH 210 N-(5-hydroxypentyl) metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 210 N-(5-hydroxypentyl) metabolite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of JWH 210 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, primarily cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The hydroxylation of the pentyl side chain may alter its binding affinity and efficacy compared to the parent compound, JWH 210 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Naphthalene Substituent Indole Substituent Molecular Formula Key Features
Target Compound 4-Ethyl 1-(5-Hydroxypentyl) C₂₇H₂₇NO₂ Hydroxylated side chain; likely metabolite of JWH-210
JWH-210 4-Ethyl 1-Pentyl C₂₆H₂₇NO Parent compound; high CB1 affinity due to ethyl-naphthalene
MAM-2201 4-Methyl 1-(5-Fluoropentyl) C₂₅H₂₄FNO Fluorinated side chain; increased metabolic stability
AM-2202 None (naphthalen-1-yl) 1-(5-Hydroxypentyl) C₂₄H₂₅NO₂ Hydroxylated side chain; metabolite of AM-2201/JWH-018 analogues
UR-144 Cyclopropyl (non-naphthalene) 1-Pentyl C₂₀H₂₇NO Cyclopropane core; lower receptor affinity compared to naphthoylindoles

Pharmacological and Metabolic Differences

  • Receptor Affinity :

    • JWH-210’s 4-ethyl group enhances lipophilicity and CB1 binding compared to methyl-substituted MAM-2201 .
    • Fluorination (e.g., MAM-2201) prolongs half-life by resisting oxidative metabolism .
    • Hydroxylation (target compound, AM-2202) increases polarity, facilitating glucuronidation and excretion .
  • Metabolism :

    • The target compound’s 5-hydroxypentyl group aligns with ω- and ω-1 hydroxylation pathways observed in JWH-018, JWH-073, and UR-144 .
    • MAM-2201’s 5-fluoropentyl group undergoes less hydroxylation, leading to longer detection windows in biological matrices .

Analytical Detection

  • GC-MS/LC-MS : Hydroxylated metabolites like the target compound are detected via derivatization (e.g., silylation) to improve volatility .
  • UHPLC-MS/MS : Used for quantification in oral fluid, with LODs < 0.1 ng/mL for hydroxylated SCs .

Legal Status

  • JWH-210 and MAM-2201 are explicitly controlled under drug legislation in multiple jurisdictions .

Biological Activity

(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone , also known as JWH-210 N-(5-hydroxypentyl) metabolite, is a synthetic cannabinoid that has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally related to JWH-210, a potent cannabimimetic alkylindole, and is primarily studied for its interactions with cannabinoid receptors.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H27NO2
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 1427521-40-1

The compound's structure includes a naphthalene ring substituted with an ethyl group and an indole moiety with a hydroxypentyl side chain, which influences its binding affinity to cannabinoid receptors.

The primary mechanism of action for this compound involves its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain sensation, mood, and appetite. The compound mimics the effects of natural cannabinoids by binding to these receptors, leading to psychoactive effects similar to those of THC (tetrahydrocannabinol) found in cannabis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : Studies suggest that synthetic cannabinoids can modulate pain perception through CB1 receptor activation.
  • Anti-inflammatory Effects : There is evidence that these compounds may reduce inflammation by acting on CB2 receptors.
  • Psychoactive Effects : As a cannabimimetic, it produces effects such as euphoria and altered sensory perception.

Toxicological Studies

A significant body of research has focused on the toxicological profile of synthetic cannabinoids, including this compound. For instance, a study published in Toxicology Letters highlighted the metabolic pathways of JWH compounds, revealing that hydroxylation alters their toxicity and efficacy in vivo .

Case Studies

  • Detection in Biological Samples : A forensic study demonstrated the detection of this compound in urine samples from users of synthetic cannabinoids. The study utilized liquid chromatography coupled with mass spectrometry (LC-MS) for accurate identification .
  • Metabolic Pathways : Research has shown that this compound undergoes extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may have different biological activities .

Data Table: Comparison of Synthetic Cannabinoids

Compound NameIUPAC NameMolecular FormulaPotencyMain Effects
JWH-210(4-Ethylnaphthalen-1-yl)-[1-pentylindol-3-yl]methanoneC26H27NOHighEuphoria, analgesia
JWH-122(4-Methylnaphthalen-1-yl)-[1-pentylindol-3-yl]methanoneC26H27NOModerateEuphoria, appetite stimulation
JWH-210 N-(5-Hydroxypentyl)This compoundC26H27NO2HighAnalgesia, anti-inflammatory

Q & A

Q. What advanced techniques determine metabolic stability influenced by the 5-hydroxypentyl group?

  • Answer :
  • Liver microsome assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and quantify parent compound degradation via LC-MS.
  • Hydrogen-deuterium exchange MS : Map hydroxyl group interactions with metabolic enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Reactant of Route 2
(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

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